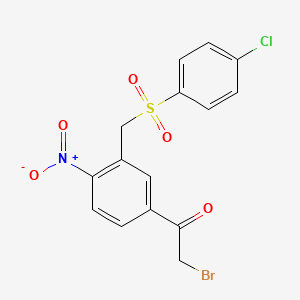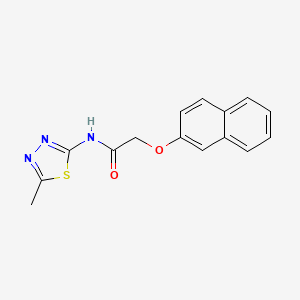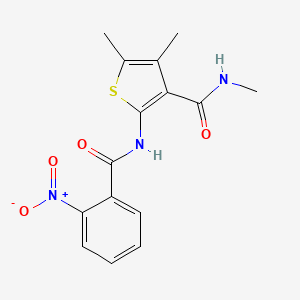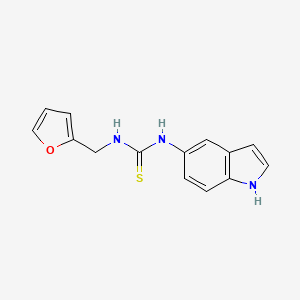![molecular formula C18H19N5O3 B2750180 3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-24-0](/img/structure/B2750180.png)
3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups including an imidazole ring, a purine ring, and a furan ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Evaluation of Biological Activity
Compounds with the imidazo[2,1-f]purine-2,4(3H,8H)-dione core, similar to the compound of interest, have been synthesized and evaluated for their biological activities, such as their role as potential antidepressant agents. These compounds exhibit affinity towards serotonin receptors and phosphodiesterase inhibitors, indicating their potential in the development of new therapeutic agents (Zagórska et al., 2016).
Material Science Applications
Research on poly(N-allyl-tetrasubstituted imidazole) containing furan rings suggests applications in material science, particularly in developing heat-resistant and luminescent materials. The synthesis process and the evaluation of the properties of these materials, such as thermal stability and luminescence, highlight the potential utility of structurally similar compounds in creating advanced materials (Chang et al., 2019).
Molecular Modeling and Drug Design
Further studies on arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones have utilized molecular modeling to understand their interaction with serotoninergic and dopaminergic receptors. This research aids in the design of compounds with potential antidepressant and anxiolytic-like activities, providing a basis for the development of new pharmacological agents (Zagórska et al., 2015).
Receptor Binding Studies
Investigations into the structure-activity relationships of novel compounds, including those related to the imidazo[2,1-f]purine-2,4-dione structure, have explored their binding affinities to adenosine receptors. Such studies are crucial in drug discovery, particularly in identifying compounds that can selectively target specific receptors (Baraldi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of F2542-1527 is Nanoluciferase (NLuc) .
Mode of Action
F2542-1527 interacts with NLuc as a bioluminescence substrate . The compound is part of a series of novel furimazine derivatives designed to extend the range of bioluminescence substrates .
Biochemical Pathways
Given its interaction with nluc, it’s likely that it plays a role inbioluminescence pathways .
Pharmacokinetics
The compound was synthesized under mild synthetic conditions supported by microwave radiation , which could potentially influence its bioavailability.
Result of Action
The result of F2542-1527’s action is the production of bioluminescence. In particular, it has been noted for its reasonable bioluminescence properties for both in vitro and in vivo biological evaluations . This suggests that the compound can be used to broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h5-7,9H,1,8,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFNUVZKXYNNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2750097.png)

![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)
![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)




![(2,4-Dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2750112.png)

![3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2750120.png)
